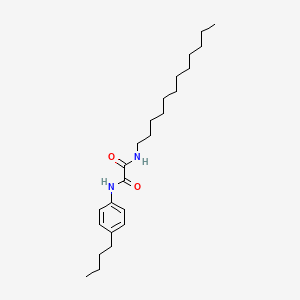![molecular formula C17H15ClFN3O2 B15018584 2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B15018584.png)
2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a hydrazinyl group, a benzylidene moiety, and a substituted acetamide structure, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with hydrazine derivatives, followed by the reaction with 4-ethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cell behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]pyridine
- 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyridine
- Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the hydrazinyl and acetamide moieties, allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H15ClFN3O2 |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
N'-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C17H15ClFN3O2/c1-2-11-6-8-12(9-7-11)21-16(23)17(24)22-20-10-13-14(18)4-3-5-15(13)19/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+ |
Clé InChI |
WHOPOVLBEYOELI-KEBDBYFISA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)F |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B15018503.png)

![4-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-3-nitrobenzamide](/img/structure/B15018510.png)
![5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15018516.png)
![1,6-bis(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018518.png)
![3,4-Dimethoxy-N-({N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15018526.png)
![2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018527.png)
![4-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)-2-nitrophenyl 2-furoate](/img/structure/B15018546.png)
![N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B15018548.png)
![ethyl 2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15018556.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B15018568.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B15018571.png)
![2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B15018577.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15018583.png)
